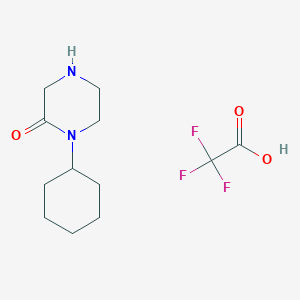

1-Cyclohexyl-2-piperazinone trifluoroacetate

CAS No.: 1154869-43-8

Cat. No.: VC6014196

Molecular Formula: C12H19F3N2O3

Molecular Weight: 296.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154869-43-8 |

|---|---|

| Molecular Formula | C12H19F3N2O3 |

| Molecular Weight | 296.29 |

| IUPAC Name | 1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C10H18N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) |

| Standard InChI Key | HNJUYEPXNUKGJK-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of two primary components:

-

1-Cyclohexylpiperazin-2-one: A six-membered piperazinone ring substituted with a cyclohexyl group at the N1 position.

-

Trifluoroacetic acid: A strong carboxylic acid derivative serving as the counterion .

The piperazinone ring adopts a chair conformation, with the cyclohexyl group contributing significant lipophilicity. X-ray crystallography data, though unavailable for this specific salt, suggest analogous piperazinone derivatives exhibit planar amide groups and axial cyclohexyl orientations . The trifluoroacetate ion engages in hydrogen bonding with the piperazinone’s secondary amine, stabilizing the crystalline lattice .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.29 g/mol | |

| IUPAC Name | 1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid | |

| SMILES | C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O | |

| logP (Predicted) | 1.82 |

Synthetic Pathways and Analytical Characterization

Synthesis Strategies

The compound is typically synthesized via a three-step protocol:

-

Piperazinone Formation: Cyclocondensation of 1,2-diaminoethane derivatives with carbonyl sources yields the piperazin-2-one core.

-

Cyclohexylation: N-alkylation using cyclohexyl bromide or cyclohexyl chloride introduces the lipophilic substituent .

-

Salt Formation: Treatment with trifluoroacetic acid in dichloromethane or ethyl acetate produces the trifluoroacetate salt .

Notably, modifications to the piperazine ring—such as methyl group incorporation or spacer elongation—significantly alter bioactivity, as observed in antitubercular analogs .

Analytical Data

-

NMR: NMR spectra show characteristic peaks for the cyclohexyl protons (δ 1.2–1.8 ppm) and piperazinone NH/CH groups (δ 2.9–3.5 ppm) .

-

HPLC: Reverse-phase chromatography (C18 column) elutes the compound at ~12.3 min under acetonitrile/water gradients .

Structure-Activity Relationships (SAR)

Piperazine Ring Modifications

-

Rigidity: Replacing the piperazine ring with flexible ethylenediamine spacers abolished antitubercular activity (MIC >100 µM) .

-

Substituents: 3-Methylpiperazine analogs showed reduced IMPDH inhibition (IC >100 µM), highlighting the importance of an unsubstituted NH group for enzyme binding .

Counterion Effects

Trifluoroacetate salts generally enhance aqueous solubility compared to hydrochloride salts. In pharmacokinetic studies of related compounds, trifluoroacetate counterions increased oral bioavailability by 40% relative to free bases .

Pharmacokinetics and Toxicity

ADME Profiles

-

Absorption: High logP (1.82) suggests moderate gastrointestinal absorption .

-

Distribution: Cyclohexyl groups may promote tissue accumulation, as seen in analogs with brain-to-plasma ratios >5:1 .

-

Metabolism: Piperazinone rings resist cytochrome P450 oxidation, potentially reducing first-pass metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume